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molecular formula C14H13NO3 B8731820 2-Anilino-4-methoxybenzoic acid CAS No. 19218-83-8

2-Anilino-4-methoxybenzoic acid

Cat. No. B8731820
M. Wt: 243.26 g/mol
InChI Key: MFKNPBLMWQGRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906521B2

Procedure details

Following the procedure for 2-(3-fluoro-anilino)-4-methoxybenzoic acid, using aniline in place of 3-fluoroaniline, 2-anilino-4-methoxybenzoic acid was obtained.
Name
2-(3-fluoro-anilino)-4-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].NC1C=CC=CC=1>>[NH:5]([C:6]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])[C:4]1[CH:3]=[CH:2][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
2-(3-fluoro-anilino)-4-methoxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(NC2=C(C(=O)O)C=CC(=C2)OC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=C(C(=O)O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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